Triethylenetetramine hydrate
Overview
Description
Triethylenetetramine hydrate is an organic compound with the chemical formula C6H18N4·xH2O. It is a colorless, oily liquid that is miscible with water and polar solvents. This compound is primarily used as a chelating agent, particularly for copper, and has applications in various fields such as medicine, chemistry, and industry .
Mechanism of Action
Target of Action
Triethylenetetramine hydrate, also known as trientine, is a potent and selective copper (II)-selective chelator . It primarily targets copper ions in the body, which play a crucial role in various physiological processes .
Mode of Action
This compound works by binding to copper ions, forming a stable complex that is then excreted from the body . This interaction with copper ions helps to reduce excess body copper storage, particularly in cases of Wilson’s disease where copper accumulation occurs .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the body’s copper homeostasis. By chelating copper, it disrupts the normal balance of copper in the body, leading to a reduction in copper levels . Additionally, this compound has been shown to possess telomerase inhibiting and anti-angiogenesis properties, suggesting its potential impact on cancer-related pathways .
Pharmacokinetics
This compound is poorly absorbed, with a bioavailability of 8 to 30% . It is widely distributed in tissues, with relatively high concentrations measured in the liver, heart, and kidney . The compound is mainly metabolized via acetylation, and two major acetylated metabolites exist in human serum and urine . It is mainly excreted in urine as the unchanged parent drug and two acetylated metabolites . It has a relatively short half-life (2 to 4 hours) in humans .
Result of Action
The primary result of this compound’s action is the reduction of excess body copper storage, which can ameliorate symptoms of Wilson’s disease . In addition, it has been suggested that this compound could ameliorate left ventricular hypertrophy in humans and rats with diabetes . Furthermore, its telomerase inhibiting and anti-angiogenesis properties suggest potential anti-cancer effects .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is hygroscopic and can react with moist air or water . Therefore, its storage environment should be carefully controlled to maintain its stability and efficacy .
Biochemical Analysis
Biochemical Properties
Triethylenetetramine hydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown that this compound possesses telomerase inhibiting and anti-angiogenesis properties .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, making it a potent therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has a relatively short half-life (2 to 4 hours) in humans
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes. It interacts with transporters or binding proteins, and it may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethylenetetramine hydrate can be synthesized through the reaction of ethylenediamine with ethylene dichloride under basic conditions. The reaction typically involves heating the reactants in the presence of a solvent such as ethanol or water. The product is then purified through distillation or crystallization .
Industrial Production Methods
In industrial settings, this compound is produced by the reaction of ethylenediamine with ethylene oxide. This process involves the use of high temperatures and pressures to facilitate the reaction. The resulting product is then purified through distillation to obtain this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Triethylenetetramine hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form lower amines.
Substitution: It can undergo substitution reactions with halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl halides.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Lower amines.
Substitution: Substituted amines.
Scientific Research Applications
Triethylenetetramine hydrate has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler diamine with similar chelating properties.
Diethylenetriamine: A triamine with similar applications in coordination chemistry and industry.
Spermidine: A natural polyamine with similar biological activities
Uniqueness
Triethylenetetramine hydrate is unique due to its higher chelating efficiency for copper ions compared to other similar compounds. Its ability to form stable complexes with copper makes it particularly effective in medical applications such as the treatment of Wilson’s disease .
Properties
IUPAC Name |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18N4.H2O/c7-1-3-9-5-6-10-4-2-8;/h9-10H,1-8H2;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFQPBHOGJVOHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCNCCN)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583472 | |
Record name | N~1~,N~1'~-(Ethane-1,2-diyl)di(ethane-1,2-diamine)--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305808-21-3 | |
Record name | 1,2-Ethanediamine, N1,N2-bis(2-aminoethyl)-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=305808-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N~1~,N~1'~-(Ethane-1,2-diyl)di(ethane-1,2-diamine)--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Ethanediamine, N1,N2-bis(2-aminoethyl)-, hydrate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.225 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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